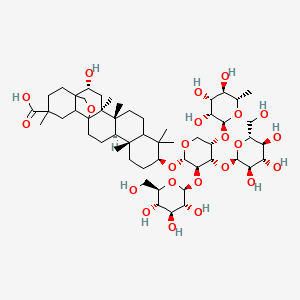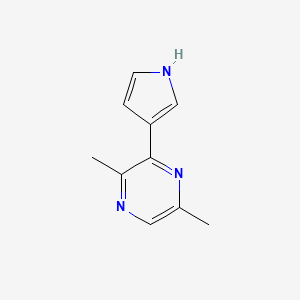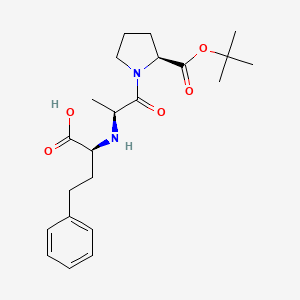
Z,Z-Dienestrol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . The molecular formula of this compound is C18H18O2 . It is used for pharmaceutical analytical testing .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 268.3 g/mol . The IUPAC name is 4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol . The InChI is InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 3 . The Exact Mass is 268.143233305 g/mol and the Monoisotopic Mass is 268.143233305 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 20 .
Applications De Recherche Scientifique
Recherche pharmaceutique
Z,Z-Dienestrol-d2: est utilisé en recherche pharmaceutique comme étalon de référence pour les tests analytiques . Il sert de composé marqué isotopiquement stable, essentiel pour la quantification et l'identification précises des médicaments et des métabolites dans les systèmes biologiques. Sa pureté élevée et son enrichissement isotopique spécifique en font un outil précieux pour les études de pharmacocinétique et de métabolisme des médicaments.
Analyse alimentaire
Dans le domaine de la sécurité et du contrôle de la qualité des aliments, This compound joue un rôle essentiel en tant que matériau de référence pour la détection des résidus d'œstrogènes stilbéniques . Ces composés sont préoccupants en raison de leur activité hormonale, et une détection précise est essentielle pour garantir la sécurité des consommateurs. La stabilité du composé et son marquage isotopique permettent le développement de méthodes analytiques sensibles, telles que la chromatographie et la spectrométrie de masse, pour surveiller et contrôler la qualité des aliments.
Analyse environnementale
La surveillance environnementale utilise This compound pour suivre la présence de composés œstrogéniques dans divers écosystèmes . Son application dans l'analyse environnementale est essentielle pour évaluer l'impact de ces substances sur la faune et la santé humaine. Les marqueurs isotopiques du composé facilitent le suivi des contaminants environnementaux et aident à comprendre leur distribution et leurs schémas de dégradation.
Synthèse chimique
This compound: est un intermédiaire de synthèse précieux dans la préparation de molécules complexes . Sa structure unique permet aux chercheurs d'explorer de nouvelles voies de synthèse et de nouveaux mécanismes, contribuant aux progrès de la chimie organique. Le marquage isotopique du composé aide également dans les études mécanistiques, fournissant des informations sur les voies réactionnelles et la cinétique.
Science des matériaux
En science des matériaux, This compound est étudié pour son potentiel dans la création de nouveaux matériaux aux propriétés souhaitables . Sa structure moléculaire peut être incorporée dans les polymères et autres matériaux pour leur conférer des caractéristiques spécifiques, telles qu'une résistance ou une flexibilité accrues. Le marquage isotopique du composé permet une analyse détaillée des propriétés et des performances des matériaux.
Recherche analytique
This compound: est largement utilisé en recherche analytique comme étalon pour le développement et la validation de méthodes . Son marquage isotopique est particulièrement utile pour développer de nouvelles techniques analytiques et améliorer les techniques existantes. La stabilité du composé et son modèle isotopique défini garantissent la fiabilité et la reproductibilité des résultats analytiques.
Mécanisme D'action
Target of Action
Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors, which are found in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .
Mode of Action
This compound, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA .
Biochemical Pathways
It is known that estrogens increase the hepatic synthesis of sex hormone-binding globulin (shbg), thyroid-binding globulin (tbg), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .
Pharmacokinetics
It is known that z,z-dienestrol is the major urinary metabolite of diethylstilbestrol (des) in all species studied so far . The description and mechanism of its formation have been studied primarily by Metzler .
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of other estrogens. It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Z,Z-Dienestrol-d2 interacts with various enzymes, proteins, and other biomolecules. It is metabolized to a peroxidative metabolite, Z,Z-dienestrol . This metabolic process involves the formation of reactive species, indicating that this compound may play a role in biochemical reactions involving covalent binding to proteins and nucleic acids .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with tumorigenesis of rat mammary glands when used in combination with radiation . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to a reactive form that can bind covalently to critical cellular macromolecules, presumably DNA . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been observed that the incidence of tumors in rats treated with this compound was significantly lower than that observed in rats treated with diethylstilbestrol (DES), another synthetic estrogen . This indicates that this compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of reactive species. It is metabolized to Z,Z-dienestrol, a peroxidative metabolite . This metabolic process involves interactions with enzymes and possibly cofactors .
Propriétés
IUPAC Name |
4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-RXGZYQEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)
